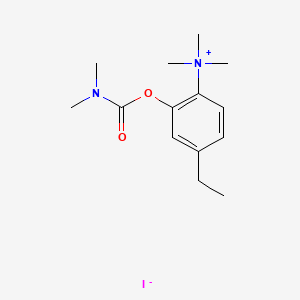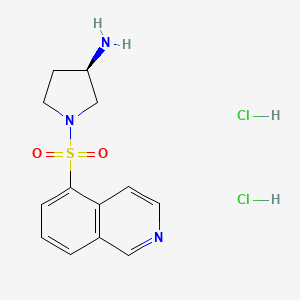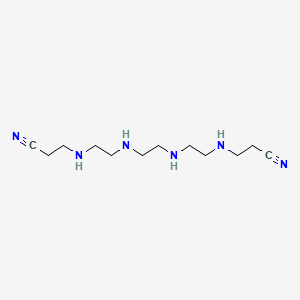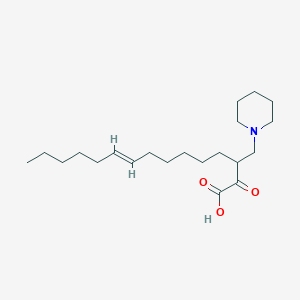![molecular formula C37H72O6S3Sn B13779621 Methyltintris[2-(decanoyloxy)ethylmercaptide] CAS No. 68928-50-7](/img/structure/B13779621.png)
Methyltintris[2-(decanoyloxy)ethylmercaptide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound with the chemical formula C20H38O2S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(decanoyloxy)ethylmercaptide groups. Organotin compounds like Methyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in various industrial applications due to their stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of methyltin trichloride with 2-(decanoyloxy)ethylmercaptan in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyltintris[2-(decanoyloxy)ethylmercaptide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-(decanoyloxy)ethylmercaptide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of organotin compounds with different ligands .
Aplicaciones Científicas De Investigación
Methyltintris[2-(decanoyloxy)ethylmercaptide] has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its reactivity and stability.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of Methyltintris[2-(decanoyloxy)ethylmercaptide] involves its interaction with molecular targets through its tin center. The compound can form complexes with various biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyltin tris(2-ethylhexyl mercaptoacetate): Similar in structure but with different alkyl groups.
Dimethyltin bis(2-ethylhexyl thioglycolate): Contains two methyl groups and different ligands.
Uniqueness
Methyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
68928-50-7 |
|---|---|
Fórmula molecular |
C37H72O6S3Sn |
Peso molecular |
827.9 g/mol |
Nombre IUPAC |
2-[bis(2-decanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl decanoate |
InChI |
InChI=1S/3C12H24O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;;/h3*15H,2-11H2,1H3;1H3;/q;;;;+3/p-3 |
Clave InChI |
RCPYSGXEGPDJDX-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


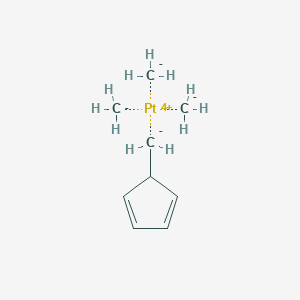

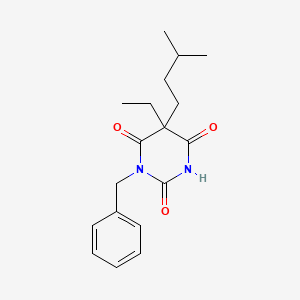
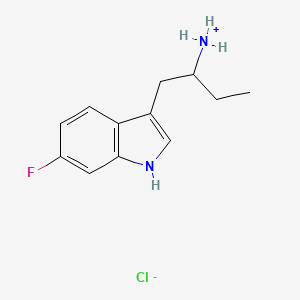
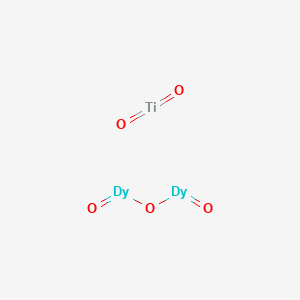
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
